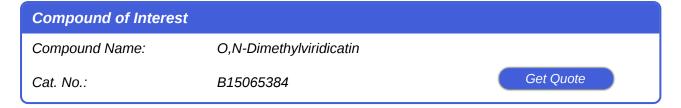


Spectroscopic Characterization of O,N-Dimethylviridicatin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic characterization of **O,N-Dimethylviridicatin**, a derivative of the quinoline alkaloid viridicatin. Due to the limited availability of direct experimental data for **O,N-Dimethylviridicatin**, this document utilizes a combination of experimental data for the parent compound, viridicatin, and predicted spectroscopic data to serve as a valuable reference for researchers. The methodologies and spectral interpretations detailed herein are fundamental to the structural elucidation and analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolone), the parent compound of **O,N-Dimethylviridicatin**. This data provides a foundational understanding of the core molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Viridicatin



Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.8 (broad s)	Singlet	1H	N-H
9.8 (broad s)	Singlet	1H	О-Н
8.15	Doublet	1H	H-5
7.70	Triplet	1H	H-7
7.55 - 7.45	Multiplet	5H	Phenyl-H
7.35	Doublet	1H	H-8
7.25	Triplet	1H	H-6

Disclaimer: Data is predicted and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Viridicatin



Chemical Shift (δ) ppm	Assignment
164.5	C-2
145.0	C-4
140.0	C-8a
135.0	Phenyl C-1'
131.0	C-7
129.5	Phenyl C-2', C-6'
128.5	Phenyl C-3', C-5'
128.0	Phenyl C-4'
123.0	C-6
120.0	C-4a
118.0	C-5
116.0	C-8
115.5	C-3

Disclaimer: Data is predicted and should be confirmed with experimental results.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Viridicatin

m/z	Relative Intensity (%)	Assignment
237.07898	100	[M+H]+
209.08	45	[M+H-CO] ⁺
180.08	30	[M+H-CO-CHO]+

[1][2]



Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands for a 4-hydroxy-2-quinolone derivative

Wavenumber (cm⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H, N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
1660 - 1640	Strong	C=O stretching (amide)
1600 - 1450	Medium to Strong	C=C stretching (aromatic)
1400 - 1200	Medium	C-N stretching, O-H bending
900 - 675	Strong	Aromatic C-H out-of-plane bending

Note: This data is representative of the 4-hydroxy-2-quinolone scaffold and may vary slightly for viridicatin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for Quinolone Derivatives in Methanol

λmax (nm)	Molar Absorptivity (ε)	Assignment
~225	High	$\pi \to \pi^*$ transition
~270	Medium	$\pi \to \pi^*$ transition
~315	Medium	$\pi \to \pi^*$ transition

[3]Note: The exact λ max and ϵ values can be influenced by substitution and solvent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of quinolone alkaloids and should be optimized for the specific instrumentation and sample characteristics.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - A wider spectral width is used compared to ¹H NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)
 or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate
 mass measurements.[4]



· Data Acquisition:

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4]
- Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation charts and spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:

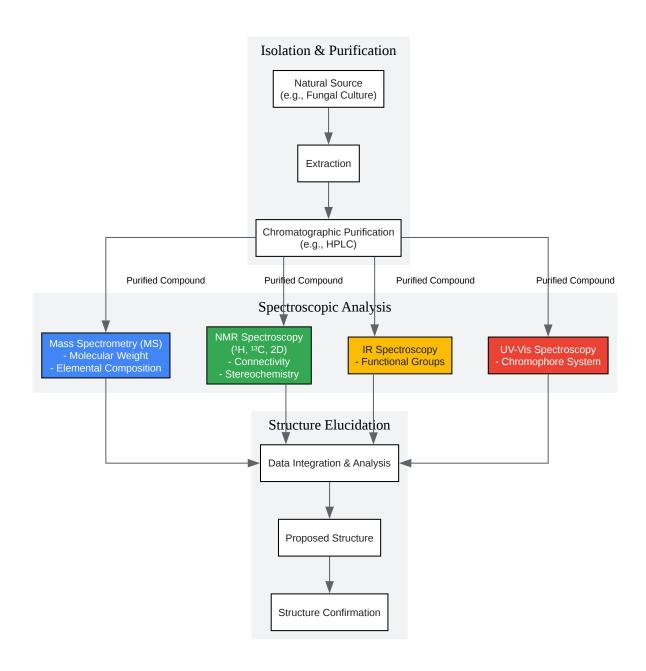


- Record a baseline spectrum of the solvent in a matched cuvette.
- Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 800 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. The spectral pattern provides information about the electronic transitions within the chromophore.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like viridicatin.





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Caption: Workflow for Natural Product Spectroscopic Characterization.



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